molecular formula C8H10ClFN2 B12074337 1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride

1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride

Cat. No.: B12074337
M. Wt: 188.63 g/mol
InChI Key: XZTWRCPMFAHVER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under specific conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with the cyclopropane intermediate.

    Fluorination: The fluorine atom is introduced through a fluorination reaction, where a suitable fluorinating agent is used to replace a hydrogen atom on the pyridine ring.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

    1-(2-Chloro-4-pyridyl)cyclopropanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Bromo-4-pyridyl)cyclopropanamine hydrochloride: Similar structure but with a bromine atom instead of fluorine.

    1-(2-Iodo-4-pyridyl)cyclopropanamine hydrochloride: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can impart different chemical and biological properties compared to its halogenated analogs.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

1-(2-fluoropyridin-4-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H9FN2.ClH/c9-7-5-6(1-4-11-7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H

InChI Key

XZTWRCPMFAHVER-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=NC=C2)F)N.Cl

Origin of Product

United States

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